2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. This compound is known for its utility in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 4-methylpentan-2-ol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride: Similar in structure but with different substituents.
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride: Another compound with a similar backbone but different functional groups.
Uniqueness
What sets this compound apart is its specific reactivity and the stability of the resulting products. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry and industrial applications .
Biological Activity
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride (CAS: 1469006-64-1) is a sulfonyl chloride compound with potential biological activity. Understanding its biological properties is crucial for assessing its applications in pharmaceutical and chemical industries. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic uses.
- Molecular Formula : C₁₁H₂₃ClO₃S
- Molecular Weight : 270.82 g/mol
- Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable complexes with various biological molecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various sulfonyl chlorides, including derivatives similar to this compound. Research indicates that compounds with sulfonyl groups can exhibit significant antibacterial and antifungal properties. For instance, a study on related sulfonyl compounds demonstrated efficacy against common pathogens, suggesting a similar potential for this compound .
Anti-inflammatory Properties
Sulfonyl chlorides have been investigated for their anti-inflammatory effects. Compounds derived from sulfonyl chlorides have shown promise in reducing inflammation in various biological models. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of butane-1-sulfonyl chloride with an appropriate alcohol under controlled conditions. Characterization techniques such as NMR spectroscopy and FTIR are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several sulfonamide derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the alkyl chain could enhance antimicrobial potency .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, a related sulfonyl derivative demonstrated a reduction in paw edema compared to control groups. This suggests that compounds like this compound may possess anti-inflammatory properties that warrant further investigation .
Research Findings Summary Table
Properties
Molecular Formula |
C11H23ClO3S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-(4-methylpentan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-11(8-16(12,13)14)7-15-10(4)6-9(2)3/h9-11H,5-8H2,1-4H3 |
InChI Key |
NNUGQIQICIJMON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)CC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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